methyl [(4Z)-4-{1-[(furan-2-ylmethyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
Description
Methyl [(4Z)-4-{1-[(furan-2-ylmethyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a pyrazole derivative characterized by a complex substitution pattern. Its structure includes:
- A pyrazole core with a 4-methoxyphenyl group at position 1.
- A (4Z)-ethylidene group at position 4, functionalized with a furan-2-ylmethylamino substituent.
- A methyl acetate moiety at position 2.
Properties
Molecular Formula |
C20H21N3O5 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
methyl 2-[4-[N-(furan-2-ylmethyl)-C-methylcarbonimidoyl]-2-(4-methoxyphenyl)-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C20H21N3O5/c1-13(21-12-16-5-4-10-28-16)19-17(11-18(24)27-3)22-23(20(19)25)14-6-8-15(26-2)9-7-14/h4-10,22H,11-12H2,1-3H3 |
InChI Key |
VXGGWXGXCJPLDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC1=CC=CO1)C2=C(NN(C2=O)C3=CC=C(C=C3)OC)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4Z)-4-{1-[(furan-2-ylmethyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate can be achieved through a multi-step process. One common method involves the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino)butanoic acid . The reaction is typically carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
Methyl [(4Z)-4-{1-[(furan-2-ylmethyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form different pyrazole derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the pyrazole ring can produce 4,5-dihydro-1H-pyrazole derivatives.
Scientific Research Applications
Methyl [(4Z)-4-{1-[(furan-2-ylmethyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which methyl [(4Z)-4-{1-[(furan-2-ylmethyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with cellular components through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of pyrazole-based molecules with variations in substituents and heterocyclic systems. Below is a comparative analysis with three analogous compounds from the literature:
| Feature | Target Compound | Compound A () | Compound B () | Compound C () |
|---|---|---|---|---|
| Core Structure | 1H-pyrazol-5-one with Z-ethylidene | 1H-pyrazol-5-one with Z-ethylidene | Thiazolidinone fused with pyrazole | 1H-pyrazol-5-one with Z-ethylidene |
| Position 1 Substituent | 4-Methoxyphenyl | Phenyl | 3-{4-[(4-Fluorobenzyl)oxy]phenyl} | Phenyl |
| Position 4 Substituent | (Furan-2-ylmethyl)aminoethylidene | [2-(4-Morpholinyl)ethyl]aminoethylidene | Methylidene linkage to thiazolidinone | (2-Chlorophenyl)aminomethylidene |
| Position 3 Substituent | Methyl acetate | Methyl acetate | Acetic acid | Methyl |
| Key Heteroatoms | O (furan, methoxy, ester) | O (morpholine, ester), N (morpholine, amino) | S (thiazolidinone), O (ester), F (fluorobenzyl) | Cl (chlorophenyl), O (furan) |
| Potential Interactions | Hydrogen bonding (ester, amino), π-π stacking (furan, methoxyphenyl) | Hydrogen bonding (morpholine, amino), steric effects (bulky morpholine) | Polar interactions (thiazolidinone, fluorobenzyl), π-π stacking | Halogen bonding (Cl), hydrogen bonding (furan) |
| Synthetic Utility | Likely synthesized via condensation of pyrazolone precursors with furan derivatives | Modified via morpholine introduction for enhanced solubility | Thiazolidinone incorporation for redox activity or metal coordination | Chlorophenyl group for electronic modulation |
Key Observations:
Substituent Effects: The 4-methoxyphenyl group in the target compound enhances electron-donating capacity compared to the phenyl group in Compound A and the fluorobenzyl group in Compound B. This may influence electronic properties and crystal packing .
Heteroatom Influence: Compound B’s thiazolidinone introduces sulfur, which can participate in redox reactions or metal coordination, unlike the oxygen-dominated systems in the target compound and Compound A .
Stereochemical Considerations :
- All compounds exhibit Z-configuration at the ethylidene position, critical for maintaining planar geometry and stabilizing conjugated systems .
Research Findings and Methodological Insights
Crystallographic Analysis:
- The structural elucidation of such compounds often relies on X-ray crystallography using programs like SHELXL (for refinement) and ORTEP (for visualization) . For example, Compound C’s crystal structure was resolved using these tools, revealing intermolecular halogen bonding between Cl and neighboring aromatic rings .
- WinGX software suites are frequently employed for comprehensive data processing, from structure solution to metric analysis of molecular geometry .
Biological Activity
Methyl [(4Z)-4-{1-[(furan-2-ylmethyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate, also known by its CAS number 879057-99-5, is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 394.4 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and analgesic properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Specifically, it has been studied for its potential as a cyclooxygenase (COX) inhibitor, particularly COX-II, which is implicated in inflammatory processes. Inhibiting COX-II can lead to reduced inflammation and pain relief, making this compound a candidate for therapeutic applications in conditions such as arthritis and other inflammatory diseases .
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of this compound. For instance:
This data indicates that the compound exhibits significant potency against COX-II, even outperforming established drugs like Celecoxib.
Antimicrobial Activity
In addition to its anti-inflammatory properties, there are indications that methyl [(4Z)-... may also possess antimicrobial activity. Studies on related pyrazole derivatives have shown effectiveness against various microbial strains, suggesting that this compound could be explored further for its antibacterial and antifungal properties .
Case Studies
Case Study 1: COX-II Inhibition
A study conducted by Eren et al. demonstrated that derivatives of pyrazole compounds exhibited varying degrees of COX-II inhibition. Among these, methyl [(4Z)-...] was noted for its selectivity and potency compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Rofecoxib .
Case Study 2: Structure Activity Relationship (SAR) Analysis
A comprehensive SAR analysis revealed that modifications in the substituents on the pyrazole ring significantly influenced the biological activity of the compounds. For example, the introduction of different aromatic groups enhanced COX-II selectivity and potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
